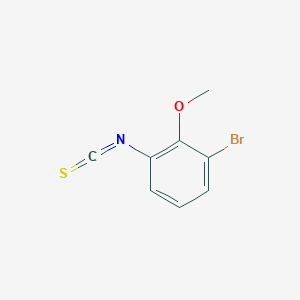

3-Bromo-2-methoxyphenyl Isothiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-2-methoxyphenyl Isothiocyanate is an organic compound with the molecular formula C8H6BrNOS It is a derivative of isothiocyanate, characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxyphenyl Isothiocyanate typically involves the reaction of 3-bromo-2-methoxyaniline with thiophosgene or other isothiocyanate-forming reagents. One common method includes the reaction of the amine with carbon disulfide and a base, followed by the addition of a chlorinating agent such as tosyl chloride . This reaction proceeds under mild conditions and yields the desired isothiocyanate.

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-methoxyphenyl Isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like primary or secondary amines under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products

Thioureas: Formed from nucleophilic substitution reactions.

Coupled Products: Formed from Suzuki-Miyaura coupling reactions, leading to various biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-methoxyphenyl Isothiocyanate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-2-methoxyphenyl Isothiocyanate involves its reactivity with nucleophiles, leading to the formation of thioureas and other derivatives. The isothiocyanate group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is exploited in various synthetic and biological applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methoxyphenyl Isothiocyanate: Lacks the bromine atom, making it less reactive in certain coupling reactions.

2-Bromo-3-methoxyphenyl Isothiocyanate: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

3-Bromo-2-methoxyphenyl Isothiocyanate is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in synthetic applications. The bromine atom allows for further functionalization through coupling reactions, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

3-Bromo-2-methoxyphenyl isothiocyanate (BMPI) is an organic compound with significant biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into its synthesis, mechanisms of action, biological applications, and comparative analysis with similar compounds.

Molecular Formula : C₈H₆BrNOS

Molar Mass : Approximately 244.11 g/mol

Physical State : Colorless to yellow crystalline solid

Density : Approximately 1.196 g/cm³

Melting Point : 60-62°C

BMPI is synthesized primarily through the reaction of 3-bromo-2-methoxyaniline with thiophosgene or other isothiocyanate-forming reagents. Alternative methods include the use of carbon disulfide in conjunction with a base and a chlorinating agent like tosyl chloride.

The biological activity of BMPI is largely attributed to its reactivity with nucleophiles, leading to the formation of thioureas and other derivatives. The isothiocyanate functional group is highly electrophilic, allowing it to engage in various reactions:

- Nucleophilic Substitution : Reacts with amines to form thioureas.

- Oxidation and Reduction : Participates in redox reactions under specific conditions.

- Coupling Reactions : Utilized in Suzuki-Miyaura coupling reactions for synthesizing biaryl compounds.

Anticancer Properties

BMPI has been investigated for its potential anticancer effects. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it exhibited significant antiproliferative activity in triple-negative breast cancer cell lines, with IC₅₀ values indicating potent effects at nanomolar concentrations .

| Cell Line | IC₅₀ Value (µM) | Notes |

|---|---|---|

| Hs578T | 0.033 | Significant antiproliferative activity |

| MCF-7 | 0.075 | Induces apoptosis and downregulates Bcl2 |

| MDA-MB-231 | 0.620 | Effective against invasive subclones |

Mechanistic studies suggest that BMPI may inhibit tubulin polymerization, leading to apoptosis in cancer cells. It also modulates the expression of key proteins involved in apoptosis, such as Bcl2 and Bax .

Antimicrobial Activity

Research has indicated that BMPI possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its structural characteristics allow it to interact effectively with biological macromolecules, which is crucial for its antimicrobial efficacy.

Comparative Analysis with Similar Compounds

BMPI shares structural similarities with other isothiocyanates, such as 3-methoxyphenyl isothiocyanate and 2-bromo-3-methoxyphenyl isothiocyanate. The presence of both bromine and methoxy groups in BMPI enhances its reactivity compared to these compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine and methoxy groups | Potent anticancer and antimicrobial activities |

| 3-Methoxyphenyl Isothiocyanate | Lacks bromine | Less reactive; lower biological activity |

| 2-Bromo-3-methoxyphenyl Isothiocyanate | Different substitution pattern | Varies in reactivity and applications |

Case Studies

-

Triple-Negative Breast Cancer Study :

- Researchers evaluated BMPI's effects on Hs578T cells, noting significant reductions in cell viability at concentrations as low as 0.033 µM. The study highlighted the compound's potential as a microtubule-targeting agent.

-

Antimicrobial Efficacy Assessment :

- In a series of tests against various bacterial strains, BMPI demonstrated notable inhibition zones, suggesting its applicability in developing new antimicrobial therapies.

Eigenschaften

Molekularformel |

C8H6BrNOS |

|---|---|

Molekulargewicht |

244.11 g/mol |

IUPAC-Name |

1-bromo-3-isothiocyanato-2-methoxybenzene |

InChI |

InChI=1S/C8H6BrNOS/c1-11-8-6(9)3-2-4-7(8)10-5-12/h2-4H,1H3 |

InChI-Schlüssel |

DFWNJUDBJJQMPL-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC=C1Br)N=C=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.